molecular formula C12H10O3 B15290550 2-(3-Hydroxynaphthalen-2-yl)aceticacid

2-(3-Hydroxynaphthalen-2-yl)aceticacid

Cat. No.: B15290550
M. Wt: 202.21 g/mol
InChI Key: PQFDONBGIMZFEG-UHFFFAOYSA-N
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Description

2-(3-Hydroxynaphthalen-2-yl)acetic acid is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxynaphthalen-2-yl)acetic acid typically involves the reaction of 3-hydroxynaphthalene with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of 2-(3-Hydroxynaphthalen-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxynaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-naphthoic acid or 3-naphthaldehyde.

    Reduction: Formation of 2-(3-hydroxynaphthalen-2-yl)ethanol.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxynaphthalen-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Hydroxynaphthalen-2-yl)acetic acid exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid moiety can participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydroxynaphthalen-2-yl)acetic acid: Another naphthol derivative with similar structural features.

    1-(1-Hydroxynaphthalen-2-yl)ethanone: A related compound with a ketone group instead of an acetic acid moiety.

    4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: A chlorinated derivative with distinct chemical properties.

Uniqueness

2-(3-Hydroxynaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and potential applications. The presence of both hydroxyl and acetic acid groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-hydroxynaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H10O3/c13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

PQFDONBGIMZFEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)O

Origin of Product

United States

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